molecular formula C5H8O5 B1260891 2-(2-Hydroxyacetyl)oxypropanoic acid

2-(2-Hydroxyacetyl)oxypropanoic acid

Cat. No.: B1260891
M. Wt: 148.11 g/mol
InChI Key: HKVBZVITUCIVRZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyacetyl)oxypropanoic acid is an organic compound featuring a propanoic acid backbone substituted with a 2-hydroxyacetyloxy group at the second carbon. Structurally, it consists of a central propanoic acid moiety (CH3CH(COOH)-) esterified with 2-hydroxyacetic acid (CH2(OH)COO-) at the hydroxyl-bearing carbon.

The synthesis of such compounds often involves esterification reactions or acid-catalyzed condensation. For instance, hydroxyacetic acid (a key precursor for hydroxyacetyl-containing compounds) is identified as a starting material in the synthesis of structurally related products . Notably, reaction conditions (e.g., catalysts, solvents) significantly influence the formation of hydroxyacetyl derivatives; for example, improved processes for cellulose conversion avoid generating 2-(hydroxyacetyl)furan as a byproduct .

Properties

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

IUPAC Name

2-(2-hydroxyacetyl)oxypropanoic acid

InChI

InChI=1S/C5H8O5/c1-3(5(8)9)10-4(7)2-6/h3,6H,2H2,1H3,(H,8,9)

InChI Key

HKVBZVITUCIVRZ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC(=O)CO

Canonical SMILES

CC(C(=O)O)OC(=O)CO

Synonyms

Acid Polyester, Glycolic-Lactic
Dimethyldioxanedione Polymer with Dioxanedione Polymer
Dioxanedione Polymer with Dimethyldioxanedione Polymer
Glycolic Lactic Acid Polyester
Glycolic-Lactic Acid Polyester
Poly(Glycolide Lactide)Copolymer
Poly(Lactide-Co-Glycolide)
Poly(Lactide-Co-Glycoside)
Polyester, Glycolic-Lactic Acid
Polygalactin 910
Polyglactin
Polyglactin 910
Vicryl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalysts

The direct synthesis of 2-(2-Hydroxyacetyl)oxypropanoic acid involves the polycondensation of lactic acid (LA) and glycolic acid (GA) under dehydrating conditions. Tin-based catalysts, such as tin(II) octoate or tin chloride, are widely used to accelerate esterification (Fig. 1). The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups from LA and GA attack carbonyl carbons, releasing water.

Key Parameters:

  • Temperature: 140–190°C
  • Pressure: 1–5 kPa (vacuum)
  • Catalyst Loading: 0.5–2 wt% relative to monomers

Oligomer Formation and Melt-Phase Processing

Initial oligomer formation occurs at 140–150°C, yielding low-molecular-weight (MW) chains (MW: 500–2,000 Da). Subsequent melt-phase polycondensation at 180–190°C under vacuum increases MW to 10,000–20,000 Da by removing water and unreacted monomers. Zinc acetate dihydrate has been reported to enhance crystallinity, reducing oligomer content by 30% compared to tin catalysts.

Table 1: Polycondensation Outcomes with Different Catalysts

Catalyst Temperature (°C) MW (Da) Oligomer Content (%)
Tin(II) Octoate 180 15,000 12
Zinc Acetate 190 18,000 8
SnCl₂ 170 12,000 15

Ring-Opening Polymerization (ROP) of Lactide and Glycolide

Monomer Preparation and Depolymerization

High-purity lactide and glycolide monomers are synthesized via depolymerization of LA/GA oligomers at 230–250°C under reduced pressure (100–300 Pa). This step generates cyclic dimers, which are purified via distillation or recrystallization.

Critical Factors:

  • Reaction Time: 10–30 hours
  • Catalyst: Stannous octoate (0.1–1 mol%)
  • Initiator: 1-Dodecanol or lauryl alcohol

ROP Optimization

ROP proceeds via a coordination-insertion mechanism, where the catalyst activates the cyclic ester’s carbonyl group. For this compound, glycolide-rich feed ratios (LA:GA = 25:75) yield copolymers with 94–99% monomer conversion. Increasing the initiator concentration from 0.1% to 0.5% reduces reaction time by 40% but lowers MW due to chain transfer.

Table 2: ROP Performance at Variable Initiator Concentrations

[M]:[I] Ratio Reaction Time (h) MW (Da) Conversion (%)
100:1 24 45,000 94
200:1 36 60,000 98
300:1 48 75,000 99

Enzymatic Synthesis Using Dehydrogenases

Substrate Specificity and Chiral Control

2-Oxocarboxylic acid dehydrogenases enable stereoselective reduction of 2-oxo precursors to (R)- or (S)-2-hydroxy derivatives. For example, Staphylococcus epidermidis L-lactate dehydrogenase (LDH) converts 2-oxopropanoic acid to (S)-2-hydroxypropanoic acid with 99.8% enantiomeric excess (ee).

Advantages:

  • Mild Conditions: 25–40°C, aqueous buffer (pH 6.5–7.0)
  • Co-factor Regeneration: NADH recycling via formate dehydrogenase

Process Scale-Up Challenges

While enzymatic methods avoid toxic catalysts, substrate inhibition occurs at concentrations >50 mM. Immobilizing LDH on silica gel improves stability, achieving a turnover number (TON) of 5,000 over 10 cycles.

Solid-State Post-Polycondensation

Crystallization-Driven Chain Extension

Post-polycondensation at 180–190°C under vacuum increases MW by 20–30% through crystallization-induced monomer concentration in amorphous regions. This method reduces cyclic dimer formation by 50% compared to melt-phase processes.

Table 3: Solid-State vs. Melt-Phase Polycondensation

Parameter Solid-State Melt-Phase
Final MW (Da) 25,000 18,000
Cyclic Dimers (%) 5 10
Reaction Time (h) 30 20

Industrial-Scale Production and Purification

Continuous Depolymerization Reactors

Tubular reactors with static mixers achieve 90% glycolide yield at 250°C and 100 Pa, enabling throughputs of 500 kg/day. Distillation under reduced pressure (133–95,000 Pa) removes unreacted glyoxylic acid, yielding 99.5% pure product.

Solvent-Free Purification

Supercritical CO₂ extraction eliminates residual catalysts (e.g., Sn < 10 ppm) without compromising polymer thermal stability (Tg: 40–50°C).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxypropanoic Acid Esters with Aromatic or Heterocyclic Substituents

Table 1: Key Properties of Oxypropanoic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Biological Activity References
2-(2-Hydroxyacetyl)oxypropanoic acid C5H8O6 164.11 (calculated) Not reported Likely polar solvents (e.g., H2O) Not reported -
Salvianolic Acid A C26H22O10 494.45 164–167 DMSO (130 mg/mL), Ethanol (10 mg/mL) Anti-inflammatory, antioxidant
Vulpinic Acid C16H12O5 284.26 Not reported Not reported Antimicrobial (inferred)
(R)-2-((4-(2-Chloro-4-fluorophenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoic acid C18H12ClFO5 362.74 Not reported Not reported Predicted bioactivity (unverified)

Structural Insights :

  • Salvianolic Acid A: A complex phenolic ester with a 2-oxypropanoic acid core linked to dihydroxyphenyl and conjugated ethenyl groups. Its anti-inflammatory properties are attributed to its polyphenolic structure and ability to modulate the blood-brain barrier .
  • Vulpinic Acid: Features a xanthenone-derived substituent, imparting lipophilicity compared to the hydroxyacetyl group in the target compound. This structural difference may influence its antimicrobial activity .

Hydroxyacetyl-Containing Compounds

Reactivity and Stability :

  • The formation of 2-(2-hydroxyacetyl)furan is suppressed in optimized synthesis conditions, highlighting the sensitivity of hydroxyacetyl esters to reaction parameters (e.g., catalyst choice, solvent phase) .

Hydroxy Acids with Functionalized Side Chains

Table 3: Hydroxy Acid Derivatives
Compound Name Molecular Formula Functional Groups Key Properties References
3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid C9H10O4 2-hydroxy, 4-hydroxyphenyl Chiral center, potential metabolic intermediate
2-Hydroxypropanoic acid (Lactic Acid) C3H6O3 2-hydroxy Biodegradable, food preservative -

Comparative Analysis :

  • Lactic Acid : Simpler structure with industrial relevance; the esterification of lactic acid with hydroxyacetic acid (to form the target compound) would increase molecular complexity and polarity.

Research Findings and Implications

  • Synthetic Challenges : Hydroxyacetyl-containing compounds are prone to forming byproducts under suboptimal conditions, emphasizing the need for precise control in synthesis .
  • Biological Activity: Polyphenolic esters like Salvianolic Acid A exhibit significant bioactivity, suggesting that this compound could be explored for similar pharmacological roles if functionalized appropriately .
  • Structural Modifications: Introducing electron-withdrawing groups (e.g., halogens) or aromatic systems (e.g., chromen, xanthenone) can tailor solubility, stability, and target interactions .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling hydroxyacetyl-containing compounds in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as safety glasses, gloves, and lab coats. Establish emergency eyewash stations and showers near work areas. Avoid skin contact and inhalation by using localized exhaust ventilation . Routinely monitor airborne concentrations and adhere to OSHA standards for exposure records (29 CFR 1910.1020) .

Q. Which analytical methods are recommended for characterizing hydroxypropanoic acid derivatives and their impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with reference standards is essential for impurity profiling. For example, (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (Impurity M) can be quantified using EP-grade reference materials . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation, as demonstrated for stereoisomers like (2S)-2-hydroxypropanoic acid .

Q. How can researchers mitigate racemization during the synthesis of stereochemically pure hydroxypropanoic acid derivatives?

  • Methodological Answer : Use protection-deprotection strategies (e.g., tert-butyl esters) to preserve stereochemical integrity. Optimize reaction conditions (e.g., low temperature, chiral catalysts) to minimize epimerization, as seen in the synthesis of (2S)-2-[amino-(4-chlorophenyl)methyl]-3-oxopropanoic acid derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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